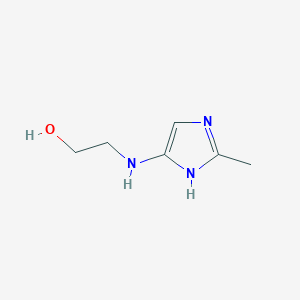
2-((2-methyl-1H-imidazol-4-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-methyl-1H-imidazol-4-yl)amino)ethanol is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methyl-1H-imidazol-4-yl)amino)ethanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts such as nickel or other transition metals can enhance the yield and selectivity of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity compounds.
化学反応の分析
Types of Reactions
2-((2-methyl-1H-imidazol-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
科学的研究の応用
2-((2-methyl-1H-imidazol-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 2-((2-methyl-1H-imidazol-4-yl)amino)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. The aminoethanol side chain can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-(1H-imidazol-2-yl)ethanamine: Similar structure but lacks the 2-methyl group.
2-(2-methyl-4-nitro-imidazol-1-yl)ethanol: Contains a nitro group instead of an amino group.
Uniqueness
2-((2-methyl-1H-imidazol-4-yl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group and the aminoethanol side chain allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-[(2-methyl-1H-imidazol-5-yl)amino]ethanol |
InChI |
InChI=1S/C6H11N3O/c1-5-8-4-6(9-5)7-2-3-10/h4,7,10H,2-3H2,1H3,(H,8,9) |
InChIキー |
MAQDBIDLYUZHEC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





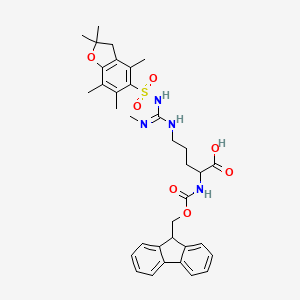
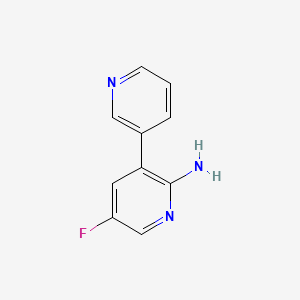

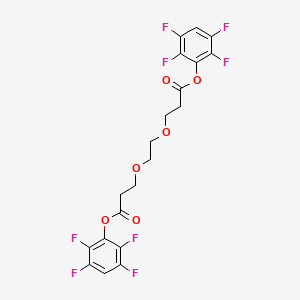
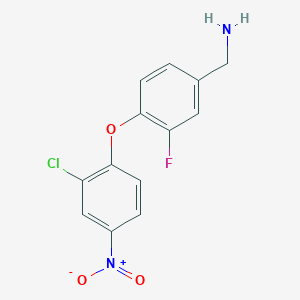

![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)



